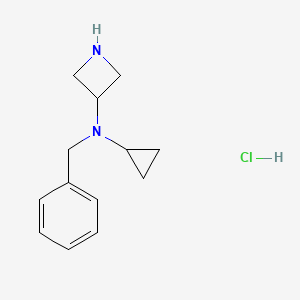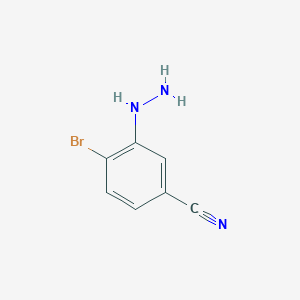
N-benzyl-N-cyclopropylazetidin-3-amine hydrochloride
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Cytochrome P450-Catalyzed Oxidation
N-Benzyl-N-cyclopropylamine shows notable reactivity in the context of cytochrome P450-catalyzed oxidation. This process results in various products, including cyclopropanone hydrate and 3-hydroxypropionaldehyde. The mechanism behind this involves hydrogen abstraction, challenging previous beliefs about single electron transfer mechanisms in P450 oxidation of cyclopropylamines (Cerny & Hanzlik, 2006).
Carbonylation of Amines
In the field of organic chemistry, N-Benzyl-N-cyclopropylamine has been implicated in reactions involving carbonylation of amines. This process involves the synthesis of various ureas and amides, showcasing the compound's versatility in organic synthesis (Orito et al., 2006).
Benzylic C-H Amination
The compound plays a role in benzylic C-H amination reactions, particularly in the synthesis of amino alcohols. This highlights its application in developing novel compounds through selective amination processes (Shibuya et al., 2021).
Synthesis of Cyclopentano-Phosphatidylethanolamines
N-Benzyl-N-cyclopropylamine has been utilized as a nucleophile in synthesizing cyclopentano-phosphatidyl compounds. This indicates its utility in more complex organic synthesis, particularly in lipid research (Pajouhesh & Hancock, 1984).
Oxidative Ring-Opening
The compound undergoes oxidative ring-opening when treated with certain reagents. This property is significant in creating ketones and secondary amines, demonstrating its potential in synthesizing diverse organic structures (Takemoto et al., 1998).
Synthesis of Tetrahydroquinolines
N-Benzyl-N-cyclopropylamine contributes to the synthesis of tetrahydroquinolines, showcasing its application in creating complex nitrogen-containing compounds (Nnamonu et al., 2013).
Ring-Enlargement Reactions
It is involved in ring-enlargement reactions of thiazetidinones, underlining its role in chemically modifying sulfur and nitrogen-containing rings, which is crucial in pharmaceutical and organic chemistry (Todorova et al., 1999).
Direct-Reductive-Amination of Benzaldehydes
The compound is significant in direct-reductive-amination processes, particularly for benzaldehydes. This reaction pathway is important for synthesizing amine derivatives, highlighting its application in developing novel organic compounds (Xing et al., 2008).
Propiedades
IUPAC Name |
N-benzyl-N-cyclopropylazetidin-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2.ClH/c1-2-4-11(5-3-1)10-15(12-6-7-12)13-8-14-9-13;/h1-5,12-14H,6-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDIHYXGBCMKPJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CC=CC=C2)C3CNC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-cyclopropylazetidin-3-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1H,1'H-[5,5'-Biindene]-1,1',3,3'(2H,2'H)-tetraone](/img/structure/B1381551.png)











